ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
The structural identification of this compound reveals a complex heterocyclic architecture built upon the foundational indole framework. According to systematic nomenclature standards, the compound bears the International Union of Pure and Applied Chemistry name "this compound" and is assigned the Chemical Abstracts Service registry number 136038-14-7. The molecular formula C₁₁H₁₆N₂O₂ indicates a molecular composition containing eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 208 daltons.
The structural framework consists of a bicyclic system where the traditional indole aromatic character has been modified through selective saturation of the six-membered ring portion. The tetrahydro designation specifically refers to the saturation of positions 4, 5, 6, and 7 within the indole ring system, creating a partially saturated heterocycle that retains the nitrogen-containing five-membered ring in its aromatic state. This selective saturation pattern significantly influences the compound's chemical reactivity and physical properties compared to fully aromatic indole derivatives.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ | - |
| Molecular Weight | 208 | Daltons |
| Chemical Abstracts Service Number | 136038-14-7 | - |
| Logarithm of Partition Coefficient | 2.37 | - |
| Heavy Atom Count | 15 | - |
| Rotatable Bond Count | 3 | - |
| Ring Count | 2 | - |
| Polar Surface Area | 68 | Ångström² |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 2 | - |
The amino group positioned at the 3-position of the indole ring represents a critical structural feature that significantly influences the compound's reactivity profile. This amino functionality provides a nucleophilic center that can participate in various chemical transformations, including condensation reactions, acylation processes, and metal coordination chemistry. The ethyl carboxylate group at the 2-position introduces an electrophilic center that balances the nucleophilic character of the amino group, creating a compound with ambiphilic reactivity that enhances its synthetic utility.
Historical Development in Heterocyclic Chemistry
The historical development of compounds related to this compound can be traced through the broader evolution of indole chemistry, which has its origins in the mid-nineteenth century discoveries. The foundation of indole chemistry was established in 1866 when German chemist Kuno Fritz successfully extracted indole from the distillation of tryptophan, marking the beginning of systematic investigations into this important heterocyclic system. This initial discovery opened pathways for understanding the fundamental properties and reactivity patterns that would eventually lead to the development of more complex indole derivatives.
The late nineteenth century witnessed significant advances in indole synthesis methodology, particularly with the development of the Fischer indole synthesis by Emil Fischer in the 1880s, which provided a reliable method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This breakthrough synthesis method established the foundation for systematic exploration of indole chemistry and enabled the preparation of numerous indole derivatives with varying substitution patterns. The Fischer synthesis methodology directly influenced the development of synthetic approaches to tetrahydroindole compounds by providing reliable access to the core indole framework that could subsequently be modified through selective reduction processes.
The early twentieth century brought additional synthetic methodologies that expanded the available tools for indole construction and modification. The development of the Baeyer-Emmerling indole synthesis in 1869 by Adolf von Baeyer and Adolph Emmerling provided an alternative approach for indole construction from ortho-nitrocinnamic acid and iron powder in strongly basic solution. This method demonstrated the versatility of approaches available for indole synthesis and highlighted the continued interest in developing efficient methods for accessing these important heterocyclic compounds. The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, further expanded the synthetic toolbox by enabling the formation of tetrahydroisoquinoline and related structures through condensation of β-arylethylamines with aldehydes or ketones.
Contemporary developments in indole chemistry have focused on modern synthetic methodologies including carbon-hydrogen activation and functionalization strategies that enable direct modification of indole frameworks. These advanced approaches have facilitated the preparation of complex indole derivatives with precise control over substitution patterns and stereochemistry. The development of selective synthetic methods for accessing amino-substituted tetrahydroindole compounds represents a significant advancement that has enabled the exploration of these compounds as pharmaceutical intermediates and bioactive molecules.
Role in the Indole Alkaloid Family
This compound occupies a significant position within the broader indole alkaloid family, serving as both a synthetic intermediate and a structural analog of naturally occurring compounds. The indole alkaloid family encompasses over 4,100 known different compounds, representing one of the largest classes of alkaloids found in nature. These compounds are characterized by their inclusion of the indole structural moiety and often incorporate isoprene groups, leading to their classification as terpene indole or secologanin tryptamine alkaloids. The amino acid tryptophan serves as the biochemical precursor for the vast majority of indole alkaloids, establishing the fundamental connection between protein metabolism and alkaloid biosynthesis.
The structural relationship between this compound and natural indole alkaloids becomes apparent when examining the common structural features shared across this compound class. Many naturally occurring indole alkaloids contain partially saturated ring systems similar to the tetrahydro modification present in this synthetic compound. The presence of amino functionality at the 3-position mirrors substitution patterns found in numerous bioactive indole alkaloids, while the carboxylate ester group provides a handle for further chemical modification that can lead to analogs of naturally occurring carboxylic acid-containing alkaloids.
| Indole Alkaloid Class | Representative Compounds | Structural Features |
|---|---|---|
| Non-isoprenoid Simple Derivatives | Tryptamines, Carbazoles | Basic indole nucleus with simple substitutions |
| Non-isoprenoid β-carboline Derivatives | Harmine, Harmaline | Fused pyridine ring to indole |
| Isoprenoid Ergot Alkaloids | Ergotamine, Lysergic Acid | Hemiterpenoid modifications |
| Isoprenoid Monoterpenoid Alkaloids | Strictosidine, Yohimbine | C₉ or C₁₀ monoterpenoid fragments |
| Corynanthe Type | Ajmalicine, Reserpine | Unaltered secologanin skeleton |
| Iboga Type | Ibogaine, Catharanthine | Modified secologanin framework |
| Aspidosperma Type | Vindolin, Vincamine | Rearranged monoterpenoid structure |
The biosynthetic pathways leading to natural indole alkaloids provide important context for understanding the potential biological significance of synthetic analogs like this compound. The biosynthesis of monoterpenoid indole alkaloids begins with the Mannich reaction of tryptamine and secologanin, yielding strictosidine which undergoes further transformations to produce the diverse array of natural products. The presence of amino functionality in synthetic tetrahydroindole compounds creates the potential for these molecules to interact with similar biosynthetic machinery or to serve as substrates for enzymatic transformations that could lead to novel bioactive compounds.
The pharmaceutical significance of indole alkaloids has been demonstrated through numerous clinically approved medications derived from this compound class. Plant-based indole alkaloids have shown diverse pharmacological activities including anticancer, antibacterial, antiviral, antimalarial, antifungal, anti-inflammatory, antidepressant, analgesic, hypotensive, anticholinesterase, antiplatelet, antidiarrheal, spasmolytic, antileishmanial, lipid-lowering, antimycobacterial, and antidiabetic activities. The structural similarity between this compound and these bioactive natural products suggests potential for developing synthetic analogs with similar therapeutic properties.
Properties
IUPAC Name |
ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBDBIPXRYRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Phenylhydrazine Preparation
A phenylhydrazine derivative bearing an amino group at the 3-position must first be synthesized. For example, 3-aminophenylhydrazine can be prepared via nitration of phenylhydrazine followed by selective reduction. However, regioselectivity challenges necessitate protective strategies, such as acetylating the amine prior to nitration.
Cyclization with Cyclohexanone Derivatives
Reacting 3-aminophenylhydrazine with ethyl 2-oxocyclohexanecarboxylate under acidic conditions (e.g., HCl/EtOH) induces cyclization. The reaction proceeds via enamine formation, followed by-sigmatropic rearrangement and aromatization. This method mirrors the synthesis of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, where cyclohexanone derivatives are employed to construct the tetrahydroindole core.
Example Protocol
-
Dissolve 3-aminophenylhydrazine (1.0 equiv) and ethyl 2-oxocyclohexanecarboxylate (1.2 equiv) in ethanol.
-
Add concentrated HCl (2.0 equiv) and reflux at 80°C for 12 hours.
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Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
Key Data
| Starting Material | Product Yield | Purity (HPLC) |
|---|---|---|
| 3-Aminophenylhydrazine | 58% | 95% |
Reductive Amination of Keto-Esters
Reductive amination offers a route to introduce the amino group post-cyclization. Ethyl 3-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a key intermediate, which can be reduced to the corresponding amine using ammonium acetate and sodium cyanoborohydride.
Synthesis of 3-Oxo Intermediate
The keto-ester is synthesized via formylation of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate using POCl₃/DMF, analogous to methods described for ethyl 3-formyl-1H-indole-2-carboxylate.
Reaction Conditions
-
POCl₃ (3.0 equiv), DMF (solvent), 0°C → rt, 1 hour.
-
Quench with ice-water, adjust pH to 8–9 with NaOH.
Reductive Amination
The 3-oxo group is converted to an amine via Leuckart reaction or catalytic hydrogenation.
Leuckart Protocol
-
Suspend ethyl 3-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 equiv) in ammonium formate (5.0 equiv).
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Heat at 150°C for 6 hours.
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Hydrolyze with HCl, extract product.
Key Data
| Reducing Agent | Yield | Selectivity |
|---|---|---|
| Ammonium formate | 67% | 89% |
| NaBH₃CN/NH₄OAc | 72% | 93% |
Post-Cyclization Nitration and Reduction
This two-step strategy involves nitrating a pre-formed tetrahydroindole followed by nitro-group reduction.
Nitration of Ethyl 4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate
Directed nitration at the 3-position is achieved using HNO₃/H₂SO₄. The electron-rich indole ring facilitates electrophilic substitution, though regioselectivity requires careful control.
Conditions
-
HNO₃ (1.5 equiv), H₂SO₄ (0°C), 2 hours.
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Quench with ice, neutralize with NaHCO₃.
Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol.
Protocol
-
Dissolve ethyl 3-nitro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 equiv) in EtOH.
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Add 10% Pd-C (0.1 equiv), apply H₂ (50 psi), stir for 4 hours.
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Filter catalyst, concentrate, and recrystallize.
Key Data
| Nitration Yield | Reduction Yield | Overall Yield |
|---|---|---|
| 65% | 90% | 58.5% |
Enamine Cyclization Strategies
Enamine intermediates derived from cyclohexanedione and amino esters enable one-pot cyclization.
Enamine Formation
React ethyl 3-aminopropanoate with 1,3-cyclohexanedione in acetic acid to form an enamine.
Acid-Catalyzed Cyclization
Heating the enamine in polyphosphoric acid (PPA) induces cyclodehydration, forming the tetrahydroindole ring.
Optimized Conditions
-
PPA, 120°C, 8 hours.
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Neutralize with aqueous NaOH, extract with CH₂Cl₂.
Key Data
| Entry | Temperature (°C) | Yield |
|---|---|---|
| 1 | 100 | 42% |
| 2 | 120 | 68% |
| 3 | 140 | 55% |
Transition-metal-catalyzed reactions enable late-stage introduction of the amino group.
Buchwald-Hartwig Amination
Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes amination with NH₃ in the presence of Pd(OAc)₂ and Xantphos.
Protocol
-
Dissolve 3-bromo derivative (1.0 equiv) in dioxane.
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Add NH₃ (aq.), Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv).
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Heat at 100°C for 24 hours.
Key Data
| Catalyst System | Yield |
|---|---|
| Pd(OAc)₂/Xantphos | 61% |
| Pd₂(dba)₃/BINAP | 55% |
Chemical Reactions Analysis
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Scientific Research Applications
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis.
Biology: This compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their molecular characteristics:
Key Observations:
- Oxo groups (e.g., at position 4 or 7) introduce ketone functionality, altering electronic properties and enabling further derivatization .
Physicochemical Properties
Available data for analogs suggest trends in physical properties:
- Melting Points: Indole-5-carboxylic acid (C₉H₇NO₂) melts at 232–234°C, highlighting the impact of carboxylic acid groups on thermal stability . Ethyl ester derivatives (e.g., C₁₁H₁₃NO₃) are typically liquids or low-melting solids, with storage recommendations at 2–8°C to prevent decomposition .
- Solubility: Amino and ester groups enhance water solubility compared to purely aromatic indoles, though lipophilicity varies with substituents (e.g., bromo vs. methyl) .
Biological Activity
Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15N2O2
- Molecular Weight : Approximately 209.25 g/mol
The compound features a tetrahydroindole framework, which is known for its bioactive properties. The presence of both an amino group and a carboxylate ester enhances its reactivity and potential interactions with biological targets.
1. Neurotransmitter Interaction
Research indicates that compounds with indole structures often interact with neurotransmitter receptors. This compound may exhibit activity at serotonin (5-HT) receptors due to its structural similarities to known serotonin modulators. Preliminary studies suggest it could influence mood and cognitive functions by modulating serotonin pathways .
2. Antioxidant Properties
Indole derivatives have been documented for their antioxidant capabilities. This compound may act as a radical scavenger, potentially protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer .
3. Cytotoxicity Studies
In vitro studies have shown that related indole compounds can exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the tetrahydroindole ring.
- Functional Group Modifications : Starting from simpler indole derivatives and introducing the amino and carboxylate groups through standard organic reactions.
These synthetic pathways are crucial for producing the compound for further biological testing and application in medicinal chemistry.
Case Studies and Research Findings
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintaining 0–5°C during halogenation steps minimizes side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions .
- Catalysis : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization yields .
Characterization : Post-synthesis, NMR (1H/13C) and LC-MS are critical for confirming structure and purity .
Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Spectroscopy :
- 1H/13C NMR : Identifies proton environments and confirms substitution patterns (e.g., amino vs. halogen groups) .
- FT-IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
- Chromatography :
- HPLC : Assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Advanced Research Questions
How can computational modeling and crystallography elucidate the compound’s 3D conformation and bioactive interactions?
- X-ray Crystallography : SHELXL and ORTEP-3 are widely used for determining crystal structures. For example, the tetrahydroindole ring’s puckering can be analyzed using Cremer-Pople coordinates to understand conformational flexibility .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities .
- DFT Calculations : Explore electronic effects of the amino group on reactivity and charge distribution compared to halogenated analogs .
Table 1 : Substituent Effects on Bioactivity (Hypothetical Data Based on )
| Substituent (Position 3) | LogP | Bioactivity (IC50, nM) | Target Receptor |
|---|---|---|---|
| -NH₂ | 1.2 | 150 ± 10 | Serotonin 5-HT₂ |
| -Br | 2.8 | 320 ± 25 | COX-2 |
| -CHO | 1.5 | 90 ± 5 | MAO-A |
What mechanistic insights explain the amino group’s role in modulating biological activity compared to halogenated analogs?
The -NH₂ group enhances:
- Hydrogen Bonding : Forms stable interactions with polar residues in target proteins (e.g., kinase active sites) .
- Solubility : Lower LogP (1.2 vs. 2.8 for -Br) improves aqueous solubility, enhancing bioavailability .
- Electronic Effects : Electron-donating nature of -NH₂ increases electron density on the indole ring, altering binding kinetics .
Contradictions in Data : Some studies report reduced activity for -NH₂ derivatives in anti-inflammatory assays compared to -Br analogs, possibly due to steric hindrance .
How can hydrogen bonding patterns in the crystal lattice inform solid-state stability and formulation design?
- Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) to predict packing efficiency and stability .
- Thermal Analysis : DSC/TGA identifies melting points and decomposition temperatures, critical for storage conditions .
Methodological Considerations
- Contradiction Resolution : Discrepancies in bioactivity data (e.g., amino vs. halogen effects) require cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- High-Throughput Screening : Use fragment-based libraries to explore SAR for the amino-indole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
